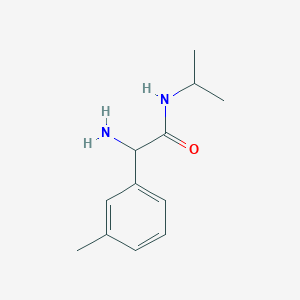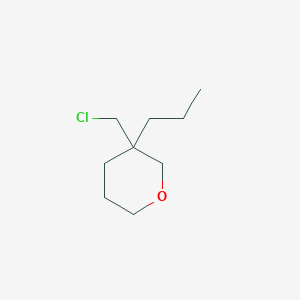
3-(Chloromethyl)-3-propyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. The compound features a chloromethyl group attached to the third carbon of the oxane ring, along with a propyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propyloxane typically involves the chloromethylation of 3-propyloxane. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-propyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a versatile starting material for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and resins. Its reactivity allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-propyloxane is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as modifying biomolecules or synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-methyloxane: Similar in structure but with a methyl group instead of a propyl group.
3-(Chloromethyl)-3-ethyloxane: Features an ethyl group instead of a propyl group.
3-(Chloromethyl)-3-butoxyoxane: Contains a butoxy group, providing different reactivity and properties.
Uniqueness
3-(Chloromethyl)-3-propyloxane is unique due to the presence of both a chloromethyl and a propyl group on the oxane ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The propyl group provides additional steric bulk, influencing the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
Clave InChI |
CBHRCXOTWWRLJD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCOC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




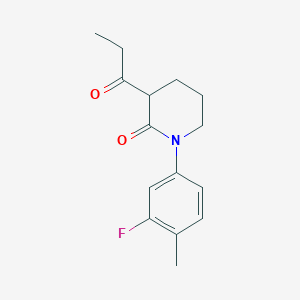
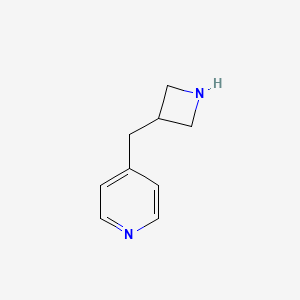
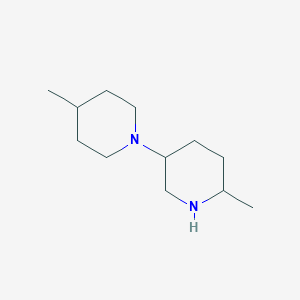
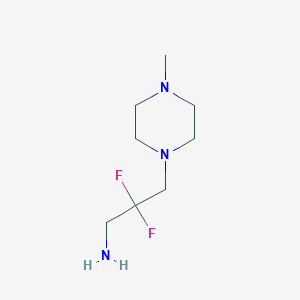
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
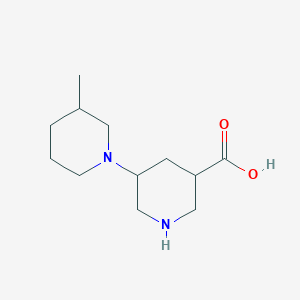
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
